Diosmetin 3',7-diglucuronide is a flavonoid compound derived from diosmetin, which itself is an aglycone of diosmin. Diosmin is predominantly found in citrus fruits and is recognized for its various biological activities, including antioxidant, anti-inflammatory, and vascular protective effects. Diosmetin 3',7-diglucuronide is formed in the human body after the ingestion of diosmin and plays a significant role in the pharmacokinetics and biological effects associated with diosmin metabolism .
The synthesis of diosmetin 3',7-diglucuronide typically involves enzymatic glucuronidation of diosmetin. This process can be executed using liver microsomes or specific glucuronosyltransferase enzymes.
Technical Details:
Diosmetin 3',7-diglucuronide features a molecular structure characterized by two glucuronic acid moieties attached at the 3' and 7 positions of the diosmetin backbone. This unique dual glucuronidation enhances its solubility and bioavailability compared to its mono-glucuronidated counterparts.
Diosmetin 3',7-diglucuronide primarily undergoes metabolic reactions within the human body:
Technical Details:
The mechanism of action of diosmetin 3',7-diglucuronide involves several biological pathways:
Diosmetin 3',7-diglucuronide has several scientific uses:
This compound's unique properties make it an important subject for further research into its health benefits and applications in medicine.
Diosmin (diosmetin-7-O-rutinoside) undergoes extensive biotransformation to form diosmetin 3',7-diglucuronide. Following oral administration, intestinal bacteria hydrolyze diosmin’s rutinoside moiety (comprising rhamnose and glucose) to release the aglycone diosmetin. This step is mediated by microbial α-L-rhamnosidases and β-glucosidases in the colon [3] [8]. Liberated diosmetin is rapidly absorbed into enterocytes, where phase II metabolism initiates. Intestinal UDP-glucuronosyltransferases (UGTs), particularly UGT1A8 and UGT1A10, catalyze diosmetin’s glucuronidation at the 7-hydroxyl position, forming diosmetin-7-O-glucuronide [4] [9]. This monoglucuronide enters portal circulation and travels to the liver for further conjugation.
Hepatocytes complete the biotransformation to diosmetin 3',7-diglucuronide through regioselective glucuronidation. Hepatic UGTs, primarily UGT1A1, UGT1A9, and UGT2B7, conjugate diosmetin-7-O-glucuronide at the 3'-hydroxyl group [4] [6]. This diglucuronidation enhances hydrophilicity, facilitating biliary and renal excretion. Kinetic studies show:
Table 1: UGT Isoforms Involved in Diosmetin Diglucuronidation
UGT Isoform | Tissue Localization | Primary Role |
---|---|---|
UGT1A8 | Intestine | 7-O-glucuronidation |
UGT1A10 | Intestine | 7-O-glucuronidation |
UGT1A1 | Liver | 3'-O-glucuronidation |
UGT1A9 | Liver | High-affinity diosmetin conjugation |
UGT2B7 | Liver | Minor contribution |
Phosphorylation states of UGTs and binding pocket topology influence conjugation efficiency. The large substrate-binding cavity of UGT1A9 accommodates diosmetin’s methoxyflavone structure, enabling dual-position glucuronidation [4].
Diosmetin 3',7-diglucuronide is the predominant circulating metabolite in humans. After oral administration of diosmin (450 mg), peak plasma concentrations (Cmax) of diosmetin 3'-O-glucuronide reach 6,049.3 ± 5,548.6 pg/mL within 2–4 hours [3]. The diglucuronide constitutes >80% of total plasma metabolites, while free diosmetin is undetectable due to extensive first-pass metabolism [3] [8]. Excretion occurs primarily via urine (75%), with biliary clearance contributing to enterohepatic recycling.
Table 2: Pharmacokinetic Parameters of Diosmetin 3',7-Diglucuronide in Humans
Parameter | Value | Matrix | Detection Method |
---|---|---|---|
Cmax | 6,049.3 ± 5,548.6 pg/mL | Plasma | HPLC-MS/MS |
Tmax | 2–4 hours | Plasma | HPLC-MS/MS |
Major Metabolite | Diosmetin-3'-O-glucuronide | Plasma | Ion mobility MS |
Urinary Excretion | 75% of administered dose | Urine | UHPLC-Orbitrap MS |
Half-life | 6–8 hours | Plasma | Pharmacokinetic modeling |
Ion mobility mass spectrometry confirms diosmetin-3'-O-glucuronide as the major isomer in plasma, while diglucuronides appear in urine as secondary metabolites [3] [6].
Metabolic pathways of diosmetin 3',7-diglucuronide differ significantly between species:
These variations necessitate careful extrapolation of preclinical data to humans, particularly regarding bioavailability predictions.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7